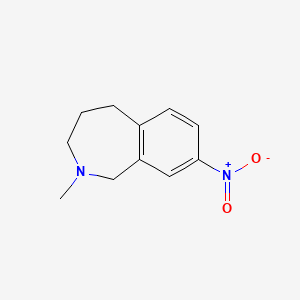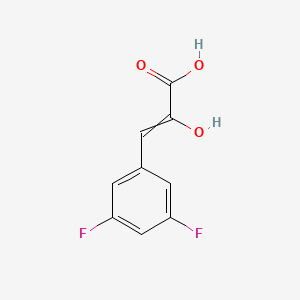
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-(3,5-Difluorophenyl)-2-oxo-propanoic acid.
Reduction: Formation of 3-(3,5-Difluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorohydrocinnamic acid
Uniqueness
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to the presence of both a hydroxy group and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluorophenyl group also contributes to its enhanced stability and binding properties .
Propriétés
Numéro CAS |
919601-54-0 |
|---|---|
Formule moléculaire |
C9H6F2O3 |
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
3-(3,5-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14) |
Clé InChI |
JCKSRLIPDBJQLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


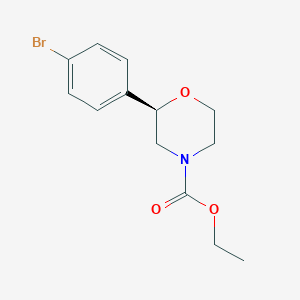

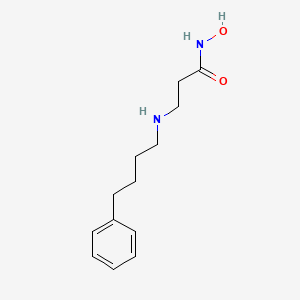
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
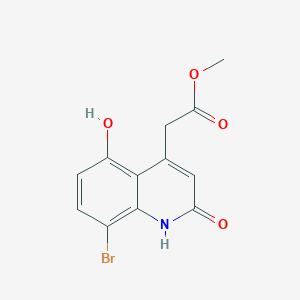
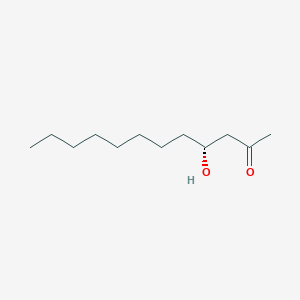
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
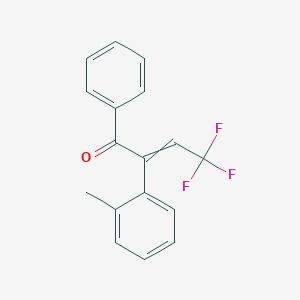
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
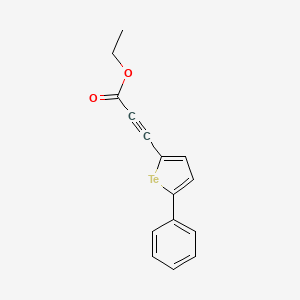

![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
